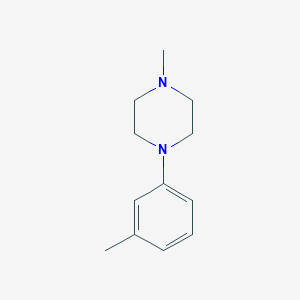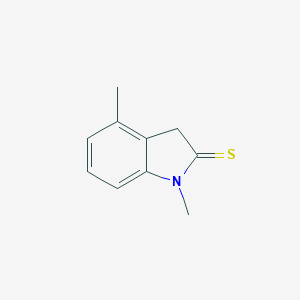
1,4-Dimethylindoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethylindoline-2-thione is a heterocyclic organic compound with the chemical formula C10H9NS. It is a thione derivative of indoline and is commonly used in scientific research due to its unique properties. The compound has been studied for its potential applications in various fields, including medicine, materials science, and organic synthesis.
作用机制
The mechanism of action of 1,4-Dimethylindoline-2-thione is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound possesses antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of using 1,4-Dimethylindoline-2-thione in lab experiments is its versatility. The compound can be used in a wide range of applications, from organic synthesis to materials science. It is also relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. The compound is relatively unstable and can decompose under certain conditions. It is also toxic in high doses, which can limit its use in certain applications.
未来方向
There are several potential future directions for research involving 1,4-Dimethylindoline-2-thione. One area of interest is the development of new synthetic methods for the compound that yield higher purity and yield. Another area of interest is the exploration of the compound's potential use in the development of new materials and devices, such as OLEDs and OPVs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成方法
The synthesis of 1,4-Dimethylindoline-2-thione can be achieved through several methods, including the reaction of 2-amino-1,4-dimethylbenzene with carbon disulfide and sodium hydroxide, the reaction of 1,4-dimethylindoline with sulfur, and the reaction of 1,4-dimethylindoline with thiourea. These methods yield this compound with varying degrees of purity and yield.
科学研究应用
1,4-Dimethylindoline-2-thione has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, the compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
In materials science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The compound has also been found to exhibit interesting fluorescence properties, making it a potential candidate for use in fluorescent sensors.
属性
CAS 编号 |
156136-53-7 |
|---|---|
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC 名称 |
1,4-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-4-3-5-9-8(7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 |
InChI 键 |
OBHRLUPESWKXAW-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(=S)N(C2=CC=C1)C |
规范 SMILES |
CC1=C2CC(=S)N(C2=CC=C1)C |
同义词 |
2H-Indole-2-thione, 1,3-dihydro-1,4-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



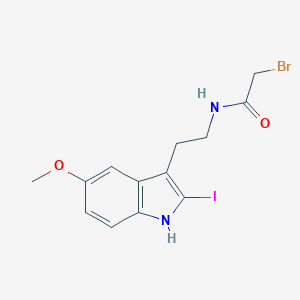
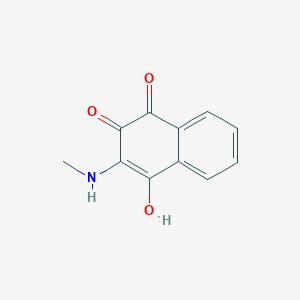



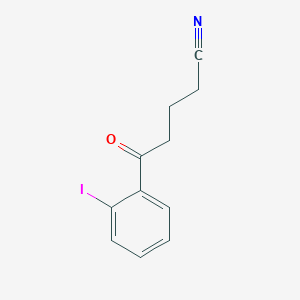
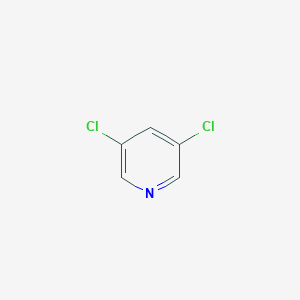
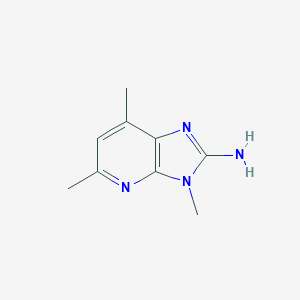
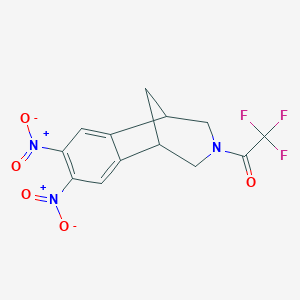

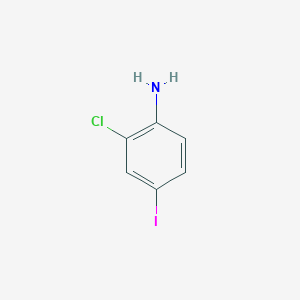
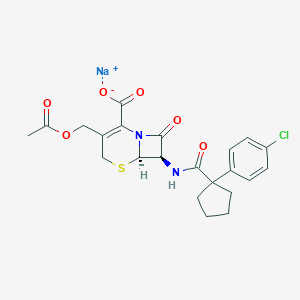
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)
